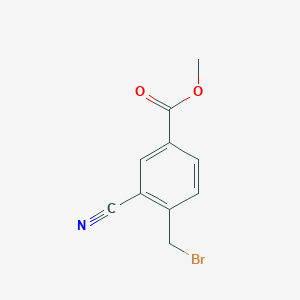

Methyl 4-bromomethyl-3-cyanobenzoate

Description

BenchChem offers high-quality Methyl 4-bromomethyl-3-cyanobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromomethyl-3-cyanobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(bromomethyl)-3-cyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(5-11)9(4-7)6-12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJHLRUIPXMXCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CBr)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for Methyl 4 Bromomethyl 3 Cyanobenzoate

Regioselective Bromination Methodologies

The final and crucial step in the synthesis of Methyl 4-bromomethyl-3-cyanobenzoate is the regioselective bromination of the methyl group on the precursor, methyl 4-methyl-3-cyanobenzoate. This transformation must be highly selective for the benzylic position to avoid unwanted side reactions, such as bromination of the aromatic ring.

Side-Chain Bromination Approaches (e.g., N-Bromosuccinimide and Photoinitiation)

The most prevalent and effective method for achieving selective benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. chadsprep.comorganic-chemistry.org This reaction proceeds via a free-radical chain mechanism. byjus.comchemistrysteps.com

The mechanism is initiated by the homolytic cleavage of either a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photoinitiation with UV or visible light. researchgate.netcommonorganicchemistry.com The initiator generates a radical that abstracts a hydrogen atom from traces of HBr to form a bromine radical (Br•). youtube.com The bromine radical then selectively abstracts a hydrogen atom from the benzylic position of the toluene (B28343) derivative. This selectivity is due to the lower bond dissociation energy of benzylic C-H bonds, which leads to the formation of a resonance-stabilized benzylic radical. masterorganicchemistry.commasterorganicchemistry.com This radical then reacts with a molecule of Br₂, generated in low concentrations from the reaction of NBS with HBr, to yield the desired benzyl (B1604629) bromide product and a new bromine radical, thus propagating the chain reaction. chadsprep.comchemistrysteps.com

Using NBS is advantageous because it maintains a low, steady concentration of elemental bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture. This minimizes competitive side reactions like electrophilic addition of bromine to the aromatic ring. chadsprep.commasterorganicchemistry.com Photoinitiation, often using visible light, offers a green alternative to chemical radical initiators, allowing for safer and faster reactions. bohrium.comacs.org

Comparative Analysis of Brominating Agents and Reaction Conditions

While NBS is the reagent of choice for benzylic bromination, other agents and conditions can be employed, each with distinct advantages and disadvantages. Elemental bromine (Br₂) under UV or visible light can also effect benzylic bromination. youtube.com However, controlling the concentration of Br₂ is crucial to prevent competitive electrophilic aromatic substitution, which can be a significant side reaction. chadsprep.commasterorganicchemistry.com

The choice of solvent is critical. Historically, carbon tetrachloride (CCl₄) was widely used due to its inertness, but its toxicity and environmental impact have led to its replacement. organic-chemistry.orgsciforum.net More environmentally benign solvents such as acetonitrile (B52724), ethyl acetate, and (trifluoromethyl)benzene are now preferred. organic-chemistry.orgmasterorganicchemistry.comacs.org Acetonitrile, in particular, has proven effective for these reactions. researchgate.net

The reaction conditions, including the initiator, solvent, and temperature, significantly influence the yield and selectivity. The following table provides a comparative analysis of different approaches for benzylic bromination.

| Brominating Agent | Initiator/Conditions | Solvent | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide (Heat) | Carbon Tetrachloride (CCl₄) | High selectivity for benzylic position. | Use of toxic and ozone-depleting solvent; requires thermal initiator. | commonorganicchemistry.com |

| N-Bromosuccinimide (NBS) | Visible Light / UV Light | Acetonitrile (CH₃CN) | Green initiation method; avoids toxic solvents; high selectivity. | Requires photochemical reactor setup. | acs.orgresearchgate.netresearchgate.net |

| Elemental Bromine (Br₂) | UV Light / Heat | Carbon Tetrachloride (CCl₄) | Direct use of bromine. | Risk of electrophilic aromatic substitution; handling of hazardous Br₂. | youtube.commasterorganicchemistry.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Heat/Initiator | Tetrahydrofuran (THF) | Environmentally benign alternative to NBS for some substrates. | Less commonly used than NBS. | researchgate.net |

| Bromotrichloromethane (BrCCl₃) | UV Light (Flow Chemistry) | Acetonitrile (CH₃CN) | Complementary reactivity, especially for electron-rich substrates. | Less common reagent. | rsc.org |

Esterification and Nitrile Group Introduction Techniques

The synthesis of the key precursor, methyl 4-methyl-3-cyanobenzoate, involves the formation of the methyl ester and the introduction of the cyano group onto the aromatic ring. These steps can be performed in different orders depending on the starting material.

Methodologies for Methyl Ester Formation

The formation of the methyl ester is typically achieved from the corresponding carboxylic acid, 4-methyl-3-cyanobenzoic acid.

Fischer Esterification : This classic method involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.

Reaction with Thionyl Chloride : The carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with methanol to form the methyl ester. This method is often high-yielding but produces corrosive HCl as a byproduct.

Solid-Acid Catalysis : Modern approaches utilize solid-acid catalysts, such as monolith-SO₃H, which can be easily removed from the reaction mixture by filtration. For instance, 4-cyanobenzoic acid can be esterified with methanol using a solid-acid catalyst in toluene at 80°C to achieve a quantitative yield. chemicalbook.com

Strategies for Cyano Group Incorporation

Introducing the cyano group onto the aromatic ring is a critical transformation that can be accomplished through several robust methods.

Sandmeyer Reaction : This well-established reaction involves the diazotization of a primary aromatic amine (e.g., methyl 3-amino-4-methylbenzoate) with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. byjus.comwikipedia.org The subsequent treatment of this salt with a copper(I) cyanide (CuCN) solution replaces the diazonium group with a cyano group. masterorganicchemistry.comorganic-chemistry.orgjove.com This method is highly versatile for introducing a variety of functional groups. wikipedia.org

Palladium-Catalyzed Cyanation : A more modern and often milder alternative is the palladium-catalyzed cross-coupling of an aryl halide (e.g., methyl 3-bromo-4-methylbenzoate or methyl 3-iodo-4-methylbenzoate) with a cyanide source. bohrium.comrsc.org Common cyanide sources include zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govresearchgate.net For example, methyl 3-iodo-4-methylbenzoate can be reacted with zinc cyanide in the presence of a tetrakis(triphenylphosphine)palladium(0) catalyst in DMF at 80°C to yield methyl 3-cyano-4-methylbenzoate in 78% yield. chemicalbook.com The use of K₄[Fe(CN)₆] is particularly advantageous as it is a non-toxic and inexpensive cyanide source. nih.govrsc.org

The following table summarizes common cyanation methods.

| Method | Substrate | Reagents | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|

| Sandmeyer Reaction | Aryl Diazonium Salt | Copper(I) Cyanide (CuCN) | Widely applicable, reliable for converting amines to nitriles. | Use of stoichiometric copper and toxic cyanide salts; diazonium salts can be unstable. | byjus.comwikipedia.org |

| Palladium-Catalyzed Cyanation | Aryl Halide (Br, I, Cl) | Pd Catalyst (e.g., Pd(PPh₃)₄), Zn(CN)₂ | Milder conditions, good functional group tolerance. | Cost of palladium catalyst, toxicity of Zn(CN)₂. | bohrium.comchemicalbook.com |

| Palladium-Catalyzed Cyanation | Aryl Halide (Br, Cl) | Pd Catalyst, K₄[Fe(CN)₆] | Utilizes a non-toxic, inexpensive cyanide source. | May require specific ligands and conditions for high efficiency. | nih.govrsc.orgacs.org |

| Ammoxidation | Methylarene (e.g., Toluene) | Ammonia, Oxygen, Metal Oxide Catalyst | Industrial process for large-scale benzonitrile (B105546) production. | Harsh conditions (high temperature/pressure), not suitable for lab scale or complex substrates. | medcraveonline.com |

Green Chemistry and Sustainable Synthetic Routes

Recent advancements in chemical synthesis have emphasized the development of environmentally friendly and sustainable processes. These principles are highly applicable to the synthesis of Methyl 4-bromomethyl-3-cyanobenzoate.

For the benzylic bromination step, a significant green improvement is the move away from hazardous chlorinated solvents like CCl₄. bohrium.com The use of acetonitrile or conducting the reaction "on water" represents a much safer and more sustainable approach. acs.orgresearchgate.net Furthermore, photochemical activation using visible light from LEDs avoids the need for chemical radical initiators and reduces energy consumption. bohrium.comresearchgate.net

The development of continuous flow chemistry has revolutionized photochemical reactions. rsc.orgresearchoutreach.org Flow reactors provide uniform irradiation, excellent temperature control, and enhanced safety, making the process highly scalable and efficient. vapourtec.compublish.csiro.au This technology allows for the in-situ generation of hazardous reagents like bromine from safer precursors (e.g., NaBrO₃/HBr), minimizing storage and handling risks. rsc.orgcphi-online.comresearchgate.net This approach significantly improves the process mass intensity (PMI) by reducing solvent waste. rsc.org

In the cyanation step, sustainability is advanced by replacing highly toxic cyanide sources like KCN or NaCN with less hazardous alternatives. rsc.orgresearchgate.net Potassium ferrocyanide (K₄[Fe(CN)₆]), a stable and non-toxic solid, has emerged as an excellent cyanide source in palladium-catalyzed reactions. nih.govrsc.org Other cyanide-free approaches, which generate the nitrile group from other functionalities, are also being explored to further enhance the safety and environmental profile of nitrile synthesis. rsc.orgresearchgate.netrsc.orgchemistryviews.org

By integrating these green chemistry principles—such as the use of safer solvents, photo-flow technology, and non-toxic reagents—the synthesis of Methyl 4-bromomethyl-3-cyanobenzoate can be performed in a more sustainable, efficient, and safe manner.

Application of Micro-reactor Technology in Synthesis

The use of micro-reactor or continuous flow technology offers significant advantages over traditional batch processing for the synthesis of Methyl 4-bromomethyl-3-cyanobenzoate, particularly for the benzylic bromination step. This technology facilitates superior control over reaction parameters, leading to improved yield, safety, and scalability.

Continuous flow systems enable precise control over residence time, temperature, and mixing, which is crucial for highly exothermic and fast radical reactions like benzylic bromination. The high surface-area-to-volume ratio in micro-reactors allows for efficient heat exchange, mitigating the risk of thermal runaways that can occur in large-scale batch reactors. This enhanced thermal management allows for reactions to be conducted under more aggressive conditions with higher concentrations, leading to increased throughput.

A notable advancement in this area is the use of photo-flow chemistry. google.com In a continuous-flow setup, the reaction mixture is pumped through transparent tubing, such as fluorinated ethylene (B1197577) polymer (FEP), which is irradiated with a light source to initiate the radical bromination. nih.govnih.gov This method eliminates the need for chemical radical initiators like benzoyl peroxide or 2,2'-Azobis(2-methylpropionitrile) (AIBN), which can be explosive and pose safety risks. google.com The light-induced reaction can be precisely controlled by adjusting the light intensity and residence time. For the synthesis of benzylic bromides, N-bromosuccinimide (NBS) is a commonly used brominating agent in these systems. nih.govnih.gov

The scalability of continuous flow processes is another significant advantage. Scaling up production is achieved by simply running the reactor for longer periods or by "numbering up," which involves operating multiple reactors in parallel. google.com This approach avoids the challenges and safety concerns associated with scaling up batch photochemical reactions, where light penetration can become a limiting factor. nih.gov For instance, a continuous flow process for benzylic bromination has demonstrated the potential for productivities of hundreds of kilograms per day under GMP conditions. google.com

Solvent Selection and Environmental Considerations in Bromination

The choice of solvent for the bromination of the methyl group on Methyl 4-methyl-3-cyanobenzoate is critical from both a process efficiency and an environmental perspective. Historically, chlorinated solvents such as carbon tetrachloride (CCl₄) have been widely used for Wohl-Ziegler brominations due to their inertness and ability to dissolve the reactants. google.comresearchgate.net However, the high toxicity and detrimental environmental impact of these solvents, including ozone depletion, have necessitated the exploration of greener alternatives. researchgate.net

Research has identified several more environmentally benign solvents that are effective for benzylic bromination reactions. Acetonitrile has emerged as a favorable alternative, demonstrating good performance in continuous flow photo-bromination reactions and avoiding the use of hazardous chlorinated solvents. nih.govresearchgate.netplu.mx

Another promising green solvent is diethyl carbonate (DEC), which has been successfully used in microwave-assisted benzyl bromination. sapub.org This method not only offers a more environmentally friendly solvent but also significantly reduces reaction times and can lead to higher isolated yields compared to traditional methods in carbon tetrachloride. sapub.org Furthermore, both the diethyl carbonate and the succinimide (B58015) byproduct from the N-bromosuccinimide can be recycled, further enhancing the green credentials of the process. sapub.org

Supercritical carbon dioxide (SC-CO₂) has also been investigated as an effective and environmentally benign substitute for conventional solvents in free-radical side-chain bromination of alkylaromatic compounds. researchgate.net Reactions in SC-CO₂ have shown high yields and minimized side products. researchgate.net

The table below summarizes the properties and environmental considerations of various solvents used in benzylic bromination.

| Solvent | Boiling Point (°C) | Density (g/mL) | Environmental/Safety Considerations |

| Carbon Tetrachloride | 76.7 | 1.59 | Ozone-depleting, toxic, suspected carcinogen. researchgate.netresearchgate.net |

| Acetonitrile | 81.6 | 0.786 | Flammable, toxic, but considered a greener alternative to chlorinated solvents. nih.govresearchgate.net |

| Diethyl Carbonate | 127 | 0.975 | Environmentally friendly, biodegradable, low toxicity, recyclable. sapub.org |

| Supercritical CO₂ | 31.1 (critical temp.) | Variable | Non-toxic, non-flammable, environmentally benign, readily available. researchgate.net |

Purification and Isolation Techniques in Scalable Synthesis

The purification and isolation of Methyl 4-bromomethyl-3-cyanobenzoate on a large scale are critical steps to ensure the final product meets the required purity specifications for its intended applications. The choice of purification method depends on the nature of the impurities and the scale of the operation.

Following the bromination reaction, the first step in the work-up is typically to quench any remaining reactive bromine species. A patent for a similar process describes terminating the bromination reaction by adjusting the pH of the reaction mixture to a range of 2 to 6 with an aqueous alkaline solution, such as sodium hydroxide (B78521) or sodium bicarbonate solution, followed by separation of the aqueous layer. google.com

After the initial quench and phase separation, the crude product in the organic layer is often washed with water to remove any water-soluble byproducts and salts. The organic solvent is then typically removed under reduced pressure to yield the crude Methyl 4-bromomethyl-3-cyanobenzoate.

For scalable synthesis, crystallization is the preferred method of purification due to its efficiency and cost-effectiveness. The selection of an appropriate solvent system is crucial for successful crystallization. For a structurally related compound, Methyl 3,5-dibromo-4-cyanobenzoate, slow evaporation of a solution in a dichloromethane-pentane mixture has been shown to produce crystals. nih.govresearchgate.net This suggests that a similar solvent system, comprising a good solvent in which the compound is soluble and a poor solvent (anti-solvent) to induce precipitation, could be effective for Methyl 4-bromomethyl-3-cyanobenzoate. Methanol has also been used for the recrystallization of a similar compound, Methyl 3-cyanobenzoate, to obtain a high-purity product.

While column chromatography is a powerful purification technique, it is generally less suitable for large-scale industrial production due to the high consumption of solvents and stationary phase, making it less economical. sapub.org However, it can be a valuable tool during process development and for the preparation of high-purity reference standards.

The table below outlines common purification techniques applicable to the scalable synthesis of Methyl 4-bromomethyl-3-cyanobenzoate.

| Technique | Description | Advantages for Scalable Synthesis | Key Considerations |

| Quenching & Washing | Neutralization of reactive species with an aqueous solution, followed by washing to remove water-soluble impurities. google.com | Simple, effective for removing inorganic byproducts. | Efficient phase separation is required. |

| Crystallization | Dissolving the crude product in a suitable solvent at an elevated temperature and then cooling to allow the pure product to crystallize. nih.govresearchgate.net | Highly effective for achieving high purity, cost-effective, and scalable. | Selection of the appropriate solvent system is critical. |

| Distillation | Separation based on differences in boiling points. | Not typically suitable for this compound due to its high boiling point and potential for thermal degradation. | |

| Column Chromatography | Separation based on differential adsorption of components on a stationary phase. sapub.org | Can provide very high purity. | Generally not economical for large-scale production due to high solvent and material costs. |

Mechanistic Studies and Chemical Reactivity of Methyl 4 Bromomethyl 3 Cyanobenzoate

Reactivity Profiles of the Bromomethyl Moiety

The bromomethyl group (-CH₂Br) is the most reactive site on the molecule for many common transformations. The carbon atom is attached to an electron-withdrawing bromine atom and is also a benzylic carbon. This benzylic position enhances its reactivity towards both nucleophilic substitution and radical processes due to the ability of the adjacent benzene (B151609) ring to stabilize intermediates, such as carbocations or radicals, through resonance.

Nucleophilic Substitution Reactions (e.g., Alkylation, Ether Formation)

The primary mode of reactivity for the bromomethyl group is its role as a potent electrophile in nucleophilic substitution (Sₙ) reactions. The bromine atom is an excellent leaving group, and the benzylic carbon is susceptible to attack by a wide variety of nucleophiles. These reactions typically proceed via an Sₙ2 mechanism, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.

This reactivity is fundamental to its use as a building block for introducing the 2-cyano-4-(methoxycarbonyl)benzyl moiety into larger molecules. Common nucleophiles include alkoxides, phenoxides, carboxylates, and amines.

Alkylation: Carbon nucleophiles, such as enolates or organometallic reagents, can displace the bromide to form new carbon-carbon bonds.

Ether Formation: In a classic Williamson ether synthesis, the compound reacts with alkoxides (RO⁻) or phenoxides (ArO⁻) to form the corresponding ethers. These reactions are typically carried out in the presence of a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the parent alcohol or phenol.

Below is a table summarizing representative nucleophilic substitution reactions at the bromomethyl position.

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

| Alkoxide (RO⁻) | Sodium Ethoxide (NaOEt) | Ether |

| Phenoxide (ArO⁻) | Sodium Phenoxide (NaOPh) | Ether |

| Carboxylate (RCOO⁻) | Sodium Acetate (NaOAc) | Ester |

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | Azide |

| Amine (R₂NH) | Diethylamine (Et₂NH) | Amine |

| Tetrazole | 2H-Tetrazole / KOH | N-Alkylated Tetrazole |

This table is illustrative of common Sₙ2 reactions involving benzylic bromides.

Radical Reactions and Their Control

While the formation of the bromomethyl group from its methyl precursor (methyl 3-cyano-4-methylbenzoate) occurs via a free-radical chain reaction, typically using N-bromosuccinimide (NBS) and a radical initiator, the bromomethyl group itself can also participate in subsequent radical reactions. chemistrysteps.comucalgary.camasterorganicchemistry.comlibretexts.org The stability of the intermediate benzyl (B1604629) radical is a key factor driving this reactivity. masterorganicchemistry.comlibretexts.org

One important class of such reactions is Atom Transfer Radical Addition (ATRA). In a typical ATRA process, a radical initiator can induce the homolytic cleavage of the C-Br bond, generating a 2-cyano-4-(methoxycarbonyl)benzyl radical. nih.gov This radical can then add across an alkene, generating a new carbon-centered radical, which subsequently abstracts a halogen atom from another molecule of the starting material or a different halogen source to propagate the radical chain. nih.govacs.org

The control of these reactions relies on several factors:

Initiator: The choice and concentration of the radical initiator (e.g., AIBN, benzoyl peroxide) or the use of photoredox catalysis can control the rate of radical formation. nih.govacs.org

Concentration: Low concentrations of the radical species are crucial to prevent undesired side reactions like dimerization. Using reagents like NBS for the initial bromination helps maintain a low, steady concentration of Br₂. libretexts.org

Trapping Agent: The presence of a suitable radical trap (like an electron-deficient alkene) is necessary to ensure the desired reaction pathway is followed. acs.org

Transformations Involving the Cyano Group

The cyano group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition, making it a valuable synthetic handle.

Nitrile Hydrolysis and Amidation Pathways

The cyano group can be hydrolyzed to either a primary amide or a carboxylic acid under aqueous acidic or basic conditions. The reaction proceeds in two main stages: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., H₂SO₄, H₂O, Δ), the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an amide intermediate after tautomerization. Prolonged reaction times or harsher conditions will further hydrolyze the amide to the corresponding carboxylic acid, yielding 4-(hydroxymethyl)-3-carboxybenzoic acid methyl ester.

Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., NaOH, H₂O, Δ), the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an amide. Similar to the acidic pathway, the amide can be further hydrolyzed under these conditions to a carboxylate salt, which upon acidic workup gives the carboxylic acid. It is sometimes possible to control the conditions to isolate the amide as the major product.

Reductions to Amine Functionalities

The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. This transformation is a valuable method for introducing an aminomethyl group.

Common methods for nitrile reduction include:

Catalytic Hydrogenation: This involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).

Chemical Reduction: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup are highly effective for converting nitriles to primary amines. Other borane-based reagents can also be employed for this purpose.

The table below summarizes common conditions for these transformations.

| Transformation | Reagents | Product Functional Group |

| Hydrolysis (Partial) | H₂O, H⁺ or OH⁻ (mild) | Amide (-CONH₂) |

| Hydrolysis (Complete) | H₂O, H⁺ or OH⁻ (strong, heat) | Carboxylic Acid (-COOH) |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂NH₂) |

| Reduction | H₂, Pd/C or PtO₂ | Primary Amine (-CH₂NH₂) |

Cycloaddition Reactions in Heterocycle Formation

The carbon-nitrogen triple bond of the cyano group can participate as a dipolarophile in cycloaddition reactions, providing a direct route to the synthesis of nitrogen-containing heterocycles. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. researchgate.netresearchgate.net

In this reaction, the nitrile reacts with an azide source, such as sodium azide (NaN₃), often in the presence of a Lewis acid or at elevated temperatures, to form a five-membered tetrazole ring. researchgate.net This "click chemistry" approach is highly efficient for creating tetrazole moieties, which are important in medicinal chemistry as bioisosteres for carboxylic acids.

Furthermore, nitriles can react with other 1,3-dipoles, such as nitrile imines, or participate in multi-component reactions catalyzed by transition metals like copper to form other heterocyclic systems, such as 1,2,4-triazoles. organic-chemistry.orgacs.orgrjptonline.orgnih.gov These reactions provide powerful and convergent strategies for building complex heterocyclic scaffolds from simple, readily available starting materials.

Influence on Aromatic Reactivity in Electron-Withdrawing Contexts

The benzene ring of Methyl 4-bromomethyl-3-cyanobenzoate is substituted with two powerful electron-withdrawing groups (EWGs): a cyano (-CN) group and a methyl ester (-COOCH₃) group. These groups significantly decrease the electron density of the aromatic ring, rendering it less susceptible to electrophilic aromatic substitution (EAS) reactions compared to benzene. msu.eduuomustansiriyah.edu.iq The deactivating nature of these substituents is a consequence of both inductive effects and resonance effects. msu.edu

Inductive Effect: The electronegative nitrogen and oxygen atoms in the cyano and ester groups, respectively, pull electron density away from the ring through the sigma bonds. quora.com

Resonance Effect: Both the cyano and ester groups withdraw electron density from the aromatic ring via resonance, creating partial positive charges at the ortho and para positions. quora.com

| Position | Relation to -CN | Relation to -COOCH₃ | Predicted Reactivity towards Electrophiles |

| C2 | Ortho | Meta | Highly Deactivated |

| C5 | Meta | Ortho | Deactivated, but most probable site |

| C6 | Para | Ortho | Highly Deactivated |

This table provides a qualitative prediction of regioselectivity for electrophilic aromatic substitution based on the combined electronic effects of the cyano and methyl ester groups.

Role of the Methyl Ester Group in Synthetic Manipulations

The methyl ester group is a versatile functional handle that can be manipulated to create a variety of other functional groups, significantly expanding the synthetic utility of the parent molecule.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid (4-bromomethyl-3-cyanobenzoic acid) under either acidic or basic conditions. Basic hydrolysis, using reagents like sodium hydroxide or potassium hydroxide, proceeds via a nucleophilic acyl substitution mechanism to form the carboxylate salt, which is then protonated in a separate acidic workup step. Acid-catalyzed hydrolysis is an equilibrium process that can be driven to completion by using a large excess of water.

Transesterification, the conversion of one ester to another, can also be achieved. By reacting Methyl 4-bromomethyl-3-cyanobenzoate with a different alcohol in the presence of an acid or base catalyst, the methyl group can be exchanged for other alkyl or aryl groups. This allows for the modification of the ester's steric and electronic properties to suit the needs of a subsequent synthetic step or to impart specific properties to a target molecule.

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. msu.eduwikipedia.org This intermediate can then be quenched with various electrophiles to introduce a new substituent with high regiocontrol. uwindsor.ca

Both the ester and cyano groups can potentially act as DMGs. However, the directing ability of various functional groups has been studied, and a general hierarchy has been established. harvard.eduresearchgate.net Carbonyl-containing groups like esters can direct metallation, although they are also susceptible to nucleophilic attack by the organolithium reagent. uwindsor.ca The cyano group is also known to be a moderate directing group. organic-chemistry.org

In Methyl 4-bromomethyl-3-cyanobenzoate, there are two potential sites for ortho-metallation: C2 (ortho to the cyano group) and C5 (ortho to the methyl ester group). The relative directing strength of the cyano versus the ester group, as well as the reaction conditions, would determine the regiochemical outcome. It is also critical to consider the reactivity of the other functional groups. The highly reactive bromomethyl group would likely be incompatible with the strong bases used in DoM, and the ester carbonyl is susceptible to nucleophilic addition. Therefore, protecting the bromomethyl group or using it in a subsequent step after metallation would be a necessary strategic consideration.

Advanced Applications in Organic Synthesis

A Building Block for Complex Molecular Architectures

The distinct reactivity of the three functional groups present in Methyl 4-bromomethyl-3-cyanobenzoate makes it an ideal starting material for the synthesis of complex molecular architectures. The bromomethyl group serves as a potent electrophile for alkylation reactions, the cyano group can be transformed into various nitrogen-containing heterocycles, and the methyl ester provides a handle for further modifications or can act as a directing group.

This compound has been utilized in the synthesis of various heterocyclic systems, which are core structures in many pharmaceutically active compounds. For instance, the bromomethyl group can readily react with nucleophiles such as amines, thiols, and alcohols to introduce the cyanobenzoate moiety into a larger molecular scaffold. Subsequent manipulation of the cyano and ester groups can then lead to the formation of intricate polycyclic and heterocyclic structures.

A Precursor for Advanced Intermediates

The strategic placement of the functional groups in Methyl 4-bromomethyl-3-cyanobenzoate allows for its conversion into a variety of advanced intermediates, which are themselves valuable in multi-step synthetic sequences.

Synthesis of Substituted Benzonitriles

The bromomethyl group can be readily transformed into other functionalities, leading to a diverse array of substituted benzonitriles. For example, nucleophilic substitution reactions with various nucleophiles can introduce a wide range of substituents at the 4-position. This versatility is crucial for creating libraries of compounds with varied electronic and steric properties for applications in medicinal chemistry and materials science. The cyano group itself can participate in reactions such as hydrolysis, reduction, or cycloadditions to generate further diversity. chemistrysteps.com

Formation of Functionalized Benzoic Acid Derivatives

The methyl ester of Methyl 4-bromomethyl-3-cyanobenzoate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation opens up another avenue for creating functionalized benzoic acid derivatives. The resulting carboxylic acid can undergo a variety of reactions, including amidation, esterification, and conversion to acid chlorides, providing access to a broad spectrum of derivatives with potential applications in pharmaceuticals and agrochemicals.

C-C Bond Formation Strategies Utilizing the Compound

The presence of a reactive benzylic bromide makes Methyl 4-bromomethyl-3-cyanobenzoate an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Suzuki Coupling: While the bromomethyl group is not a typical coupling partner in Suzuki reactions, it can be converted to a more suitable functional group, such as a boronic ester. Alternatively, the aromatic ring of the parent molecule can be functionalized with a halide to participate in Suzuki couplings. These reactions are instrumental in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules and advanced materials. The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. researchgate.netorganic-chemistry.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. researchgate.net Similar to the Suzuki coupling, the aromatic ring of Methyl 4-bromomethyl-3-cyanobenzoate would typically need to be halogenated to participate directly in a Heck reaction. However, the bromomethyl group can be used to introduce the cyanobenzoate moiety onto a molecule that already contains a suitable functional group for the Heck reaction.

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. nih.gov As with the other coupling reactions, direct participation of Methyl 4-bromomethyl-3-cyanobenzoate would require prior modification. However, its role as a building block allows for the incorporation of the cyanobenzoate structure into molecules that can then undergo Sonogashira coupling to form complex conjugated systems.

Carbonylations and Other Carbon-Carbon Bond Forming Reactions

The bromomethyl group of Methyl 4-bromomethyl-3-cyanobenzoate can participate in carbonylation reactions, where a carbonyl group is introduced into the molecule. This is often achieved using carbon monoxide in the presence of a suitable transition metal catalyst, such as palladium or cobalt. These reactions are valuable for the synthesis of carboxylic acids, esters, and amides, further expanding the synthetic utility of this versatile building block.

Below is a table summarizing the key applications of Methyl 4-bromomethyl-3-cyanobenzoate in C-C bond formation:

| Reaction Type | Coupling Partner 1 | Coupling Partner 2 | Catalyst | Product Type |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid/Ester | Aryl/Vinyl Halide | Palladium | Biaryl/Stilbene (B7821643) |

| Heck Reaction | Alkene | Aryl/Vinyl Halide | Palladium | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide | Palladium/Copper | Aryl/Vinyl Alkyne |

| Carbonylation | Carbon Monoxide | Organohalide | Palladium/Cobalt | Carbonyl Compound |

Heterocyclic Synthesis Featuring Methyl 4-bromomethyl-3-cyanobenzoate Derivatives

The strategic positioning of the reactive functional groups in methyl 4-bromomethyl-3-cyanobenzoate allows for a range of cyclization strategies to afford various heterocyclic systems. The benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution, while the cyano and ester groups can participate in subsequent intramolecular reactions to close the heterocyclic ring.

The synthesis of nitrogen-containing heterocycles using methyl 4-bromomethyl-3-cyanobenzoate derivatives often involves the initial reaction of the bromomethyl group with a nitrogen nucleophile. This step is typically followed by a cyclization reaction involving the cyano or ester functionality.

One prominent class of nitrogen heterocycles accessible from this precursor are isoindolinones . The synthesis can be envisioned to proceed via an initial SN2 reaction of the bromomethyl group with an amine. The resulting secondary or primary amine can then undergo an intramolecular cyclization. For instance, reaction with a primary amine would yield an N-substituted 2-((amino)methyl)-4-cyanobenzoate. Subsequent hydrolysis of the cyano group to a carboxylic acid, followed by amide bond formation, or direct intramolecular attack of the amine onto the ester carbonyl, could lead to the formation of the isoindolinone ring system. While specific examples utilizing methyl 4-bromomethyl-3-cyanobenzoate are not extensively documented in readily available literature, the synthesis of isoindolinones from related 2-acetylbenzonitrile showcases the utility of the cyano group in such cyclizations. nih.gov

Another important class of nitrogen heterocycles that could potentially be synthesized are phthalazinones . This would typically involve reaction with hydrazine or its derivatives. The hydrazine would initially displace the bromide, and subsequent intramolecular cyclization involving the cyano and/or ester group would lead to the formation of the phthalazinone core.

Furthermore, the reduction of the cyano group to an aminomethyl group would furnish a diamine precursor, methyl 4-(aminomethyl)-3-(aminomethyl)benzoate. Such intermediates are valuable for the synthesis of larger heterocyclic rings or for the construction of fused heterocyclic systems. The synthesis of 4-aminoalkyl quinolin-2-one derivatives, for example, highlights the utility of aminoalkyl functionalities in the construction of nitrogen heterocycles. mdpi.com

| Starting Material | Reagent | Product Class | Potential Reaction Pathway |

| Methyl 4-bromomethyl-3-cyanobenzoate | Primary Amine | Isoindolinone | 1. SN2 displacement of bromide. 2. Intramolecular cyclization involving the cyano/ester group. |

| Methyl 4-bromomethyl-3-cyanobenzoate | Hydrazine | Phthalazinone | 1. SN2 displacement of bromide. 2. Intramolecular cyclization. |

| Methyl 4-bromomethyl-3-cyanobenzoate | Reducing Agent (for cyano group) then Cyclizing Agent | Various Fused N-Heterocycles | 1. Reduction of cyano to amine. 2. Intramolecular or intermolecular cyclization. |

The synthesis of oxygen and sulfur-containing heterocycles from methyl 4-bromomethyl-3-cyanobenzoate follows a similar strategy, involving the initial reaction of the bromomethyl group with an appropriate oxygen or sulfur nucleophile.

For the synthesis of oxygen-containing heterocycles , such as isobenzofuranones (phthalides), the bromomethyl group can be reacted with a source of hydroxide (B78521) or an alkoxide. The resulting benzylic alcohol or ether could then undergo intramolecular cyclization. For example, hydrolysis of the bromide to a hydroxymethyl group, followed by lactonization with the adjacent ester, would yield the isobenzofuranone ring. General methods for the synthesis of oxygen heterocycles often involve the cyclization of functionalized benzoic acid derivatives. nih.govmdpi.com

In the realm of sulfur-containing heterocycles , methyl 4-bromomethyl-3-cyanobenzoate can serve as a precursor to isothiochromenones and related structures. The reaction with a sulfur nucleophile, such as sodium sulfide or a thiol, would lead to the formation of a benzylic thiol or thioether. Subsequent intramolecular cyclization, potentially involving the activation of the cyano or ester group, would afford the desired sulfur-containing heterocyclic system.

| Starting Material | Reagent | Product Class | Potential Reaction Pathway |

| Methyl 4-bromomethyl-3-cyanobenzoate | Hydroxide/Alkoxide | Isobenzofuranone | 1. SN2 displacement of bromide. 2. Intramolecular lactonization. |

| Methyl 4-bromomethyl-3-cyanobenzoate | Sodium Sulfide/Thiol | Isothiochromenone derivative | 1. SN2 displacement of bromide. 2. Intramolecular cyclization. |

The research findings in the broader field of heterocyclic synthesis provide a strong foundation for the potential applications of methyl 4-bromomethyl-3-cyanobenzoate and its derivatives. The reactivity of the constituent functional groups allows for a logical and stepwise construction of a variety of heterocyclic scaffolds, making it a valuable tool for synthetic chemists. Further exploration of the reaction pathways and optimization of conditions will undoubtedly expand the utility of this versatile compound in the synthesis of novel and complex molecules.

Contributions to Medicinal Chemistry and Pharmaceutical Research

Design and Synthesis of Bioactive Analogues

Rational drug design often involves the systematic modification of a lead compound to improve its biological activity, selectivity, and drug-like properties. Methyl 4-bromomethyl-3-cyanobenzoate is an excellent scaffold for this process. Its three distinct functional groups can be independently or sequentially modified to generate a library of bioactive analogues.

The methyl ester can be hydrolyzed to a carboxylic acid or converted to various amides, providing different hydrogen bonding capabilities and metabolic stability.

The cyano group can be transformed into other functional groups, such as an amidine or a tetrazole, which can alter the molecule's electronic properties and ability to interact with biological targets.

The bromomethyl group is a key site for introducing a wide range of substituents through nucleophilic substitution, allowing for the exploration of different side chains to optimize target binding.

This chemical versatility allows researchers to fine-tune the structure of potential drug candidates, leading to the identification of compounds with superior therapeutic profiles.

Data Tables

Table 1: Therapeutic Targets and Associated Inhibitor Classes

| Therapeutic Target | Disease Area | Associated Inhibitor Class/Strategy | Role of Benzoate-Related Scaffolds |

|---|---|---|---|

| HBV Ribonuclease H | Viral Hepatitis | N-hydroxypyridinediones (HPDs) | Serves as a key intermediate for scaffold construction. nih.gov |

| HIV gp41 Fusion Protein | HIV/AIDS | N-carboxyphenylpyrrole derivatives | The cyanobenzoate core is a recognized starting motif. |

| Factor XIa | Thrombosis | Small-molecule active site inhibitors | A potential starting scaffold for novel inhibitor design. nih.gov |

| Various Enzymes | Multiple | Targeted Covalent Inhibitors (TCIs) | Acts as a precursor containing an electrophilic "warhead". |

| TREX1 | Cancer Immunotherapy | Small-molecule inhibitors | Provides a versatile platform for novel scaffold development. nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name | Role/Context |

|---|---|

| Methyl 4-bromomethyl-3-cyanobenzoate | Primary subject; versatile chemical intermediate. |

| Methyl 4-(bromomethyl)-3,5-dichlorobenzoate | Analogue used in the synthesis of HBV RNase H inhibitors. nih.gov |

| Methyl 4-cyanobenzoate | Related compound used in HIV fusion inhibitor programs. |

| N-hydroxypyridinediones (HPDs) | Class of HBV RNase H inhibitors. nih.govresearchgate.net |

| N-carboxyphenylpyrrole derivatives | Class of HIV fusion inhibitors. |

| Substituted pyrrolodiazepines | Class of TREX1 inhibitors. nih.gov |

Structure-Activity Relationship (SAR) Studies on Derived Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. While direct SAR studies on Methyl 4-bromomethyl-3-cyanobenzoate are not extensively documented, its core structure is integral to derivatives that have been rigorously investigated. For instance, in the development of dual aromatase-sulfatase inhibitors for hormone-dependent cancers, SAR studies were performed on complex molecules derived from precursors containing the cyanophenyl moiety. nih.gov

| Compound Modification | Target | Relative Potency Change | Example IC50 Value |

|---|---|---|---|

| Relocation of halogen from ortho to meta position | Aromatase | Decrease | 0.82 nM vs. 2.6 nM |

| Addition of a second meta-halogen | Aromatase | Significant Increase | 18 nM vs. 0.6 nM |

| Replacement of methylene (B1212753) linker with difluoromethylene | Aromatase | Increase | 12 nM vs. 4.4 nM |

| Replacement of methylene linker with difluoromethylene | Steroid Sulfatase | Decrease | 40 nM vs. 60 nM |

This table presents exemplary data from SAR studies on complex derivatives containing a cyanophenyl group, illustrating the effect of structural modifications on inhibitory concentration (IC₅₀). The data is derived from related research to show the principles of SAR. nih.gov

Strategies for Pharmacophore Introduction

A pharmacophore is the specific arrangement of molecular features responsible for a drug's biological activity. Methyl 4-bromomethyl-3-cyanobenzoate is an effective agent for introducing a cyanobenzoate-based pharmacophore into a target molecule. The primary strategy for this involves leveraging the high reactivity of the bromomethyl group.

The bromomethyl group is a potent electrophile, making it highly susceptible to nucleophilic substitution. This allows for the covalent attachment of the Methyl 4-bromomethyl-3-cyanobenzoate scaffold to various nucleophiles, such as amines, thiols, or alcohols present on a lead molecule. This reaction forms a stable linker and effectively installs the cyanophenyl moiety, which can then interact with a biological target through hydrogen bonding, π-π stacking, or dipole-dipole interactions. For example, a closely related compound, Methyl 4-bromomethyl-3-methoxybenzoate, is used as an intermediate in the synthesis of peptidoleukotriene antagonists and anti-inflammatory pharmaceuticals, demonstrating the utility of the bromomethyl group in building complex active molecules. google.com

Role in Agrochemical Development

In the field of agrochemicals, the development of novel and effective pesticides and crop protection agents is critical for global food security. The structural features of Methyl 4-bromomethyl-3-cyanobenzoate make it a valuable precursor for the synthesis of these agents.

Precursor for Pesticides and Crop Protection Agents

Methyl 4-bromomethyl-3-cyanobenzoate serves as a versatile building block for creating new agrochemicals. The benzene (B151609) ring substituted with cyano and methyl ester groups can be found in various biologically active molecules. The bromomethyl group provides a convenient point of attachment for synthesizing more complex structures, often by reacting it with heterocyclic compounds that are common in pesticide chemistry. The introduction of halogen atoms into active ingredients has become a significant strategy in the discovery of modern agrochemicals with optimal efficacy and safety profiles. researchgate.net The presence of the cyano group is also a feature in several classes of insecticides, where it contributes to the molecule's binding affinity with the target protein.

Enhancing Agrochemical Efficacy through Derivatization

Derivatization is a key strategy in agrochemical research to enhance the efficacy, selectivity, and environmental profile of a lead compound. Methyl 4-bromomethyl-3-cyanobenzoate is an ideal starting point for such derivatization efforts. By modifying its structure, chemists can fine-tune the physicochemical properties of the resulting pesticide.

The bromomethyl group is the primary site for derivatization, allowing the attachment of a wide array of chemical groups that can influence the molecule's mode of action, uptake by the plant, or resistance to environmental degradation. For instance, research on benzothiazole (B30560) and benzoxazole (B165842) derivatives has shown that the introduction of electron-withdrawing groups, such as a cyano group, can enhance the biological activity of the compound. nih.gov Furthermore, chemical derivatization using agents containing a bromomethyl group has been shown to dramatically improve the properties of molecules, such as enhancing their detection sensitivity in analytical methods by several orders of magnitude. mdpi.com This principle of property enhancement through derivatization is directly applicable to improving the biological efficacy of a potential agrochemical.

| Derivatization Strategy (at Bromomethyl Site) | Potential Impact on Agrochemical Property | Rationale |

|---|---|---|

| Attachment of a lipophilic alkyl chain | Improved cuticle penetration | Increases lipid solubility, aiding transport across waxy plant surfaces. |

| Introduction of a polyether group | Enhanced water solubility and systemic movement | Improves translocation within the plant's vascular system (phloem mobility). |

| Linkage to a photolabile moiety | Controlled release mechanism | The active compound is released upon exposure to sunlight, potentially reducing environmental persistence. |

| Incorporation of a secondary pharmacophore | Dual mode of action | Creates a hybrid pesticide that can target multiple biological sites, helping to manage resistance. |

This table outlines conceptual strategies for enhancing agrochemical properties through the derivatization of a precursor like Methyl 4-bromomethyl-3-cyanobenzoate.

Applications in Advanced Materials Science

Development of Functional Materials

Functional materials are designed to possess specific properties that can be tailored for a particular application. The unique combination of functional groups in Methyl 4-bromomethyl-3-cyanobenzoate makes it a candidate for the synthesis of such materials.

The bromomethyl group is a key feature that allows this compound to be used as an initiator or a monomer in various polymerization reactions. For instance, it could potentially be used in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). In ATRP, the bromine atom can be reversibly activated to form a radical, initiating the polymerization of vinyl monomers. This would allow for the synthesis of well-defined polymers with controlled molecular weights and architectures, where the cyanobenzoate moiety would be incorporated as a pendant group, imparting specific properties to the resulting polymer.

Furthermore, the entire molecule can act as a monomer in condensation polymerization reactions. For example, it could be reacted with other difunctional monomers to create polyesters or other condensation polymers. The cyano and methyl ester groups would then be part of the polymer backbone or side chains, influencing properties such as solubility, thermal stability, and dielectric constant. A related compound, methyl 4-cyanobenzoate, has been noted as a potential functional polymer monomer, suggesting that cyanobenzoate structures are of interest in this field. google.com

The rigid aromatic core and the polar cyano and ester groups of Methyl 4-bromomethyl-3-cyanobenzoate are features commonly found in liquid crystalline molecules (mesogens). These groups can contribute to the anisotropic properties required for the formation of liquid crystal phases. While direct use as a liquid crystal might be limited, it serves as a valuable precursor for more complex mesogenic structures. The bromomethyl group can be readily converted into other functional groups or used to attach the molecule to other molecular fragments, allowing for the synthesis of a wide range of potential liquid crystal materials. The development of liquid crystal displays (LCDs) relies on materials with specific orientation and electro-optical properties, and precursors like this compound are essential for the molecular engineering of new liquid crystal materials. mdpi.com

Photoinitiator Systems and Photopolymerization Research

Photopolymerization is a process where light is used to initiate a polymerization reaction, and it is widely used in applications such as coatings, adhesives, and 3D printing. Photoinitiator systems are crucial components in these processes. While there is no direct evidence of Methyl 4-bromomethyl-3-cyanobenzoate being used as a photoinitiator itself, its derivatives could potentially be explored in this area. The aromatic core and cyano group could be part of a larger chromophore designed to absorb light at specific wavelengths. The development of new photoinitiating systems is an active area of research, focusing on improving efficiency and extending the absorption to longer wavelengths, such as in LED-based curing systems.

Advanced Organic Electronic Materials

Organic electronic materials are carbon-based materials that exhibit semiconductor properties and are used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of novel organic semiconductors is a key driver in this field. The cyanobenzene moiety present in Methyl 4-bromomethyl-3-cyanobenzoate is a common building block in organic electronic materials, as the cyano group is strongly electron-withdrawing and can be used to tune the electronic properties (e.g., HOMO/LUMO energy levels) of a conjugated molecule. The bromomethyl group provides a convenient handle for incorporating this building block into larger conjugated systems through various cross-coupling reactions.

Nanomaterials Integration

The functional groups on Methyl 4-bromomethyl-3-cyanobenzoate also make it a candidate for the surface modification of nanomaterials, such as nanoparticles and carbon nanotubes. The bromomethyl group can react with surface hydroxyl or amine groups on nanomaterials to form stable covalent bonds. This functionalization can be used to improve the dispersibility of the nanomaterials in organic solvents or polymer matrices, or to impart specific functionalities to the nanomaterial surface. The cyano and ester groups could then be used to further tailor the surface properties or to interact with other components in a composite material.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy of Methyl 4-bromomethyl-3-cyanobenzoate would be expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment surrounding the proton. Electron-withdrawing groups, such as the cyano and ester functionalities, tend to shift signals to a higher frequency (downfield), while the bromomethyl group also influences the local electronic landscape.

The aromatic region of the spectrum would be particularly informative. The three protons on the benzene (B151609) ring are chemically distinct due to the substitution pattern, and would likely appear as a complex multiplet or as distinct doublets and singlets, depending on the coupling constants (J). The methylene (B1212753) protons of the bromomethyl group (-CH₂Br) would typically present as a singlet, as there are no adjacent protons to couple with. Similarly, the methyl protons of the ester group (-OCH₃) would also appear as a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 4-bromomethyl-3-cyanobenzoate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.8 - 8.2 | m |

| -CH₂Br | ~4.7 | s |

| -OCH₃ | ~3.9 | s |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in Methyl 4-bromomethyl-3-cyanobenzoate would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the carbon's hybridization and the nature of its substituents.

The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of 160-170 ppm. The carbons of the aromatic ring will resonate in the approximate range of 120-140 ppm, with the carbon attached to the cyano group and the carbon bearing the ester group showing distinct shifts due to the electronic effects of these substituents. The carbon of the cyano group itself has a characteristic chemical shift, as do the carbons of the bromomethyl and methoxy (B1213986) groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 4-bromomethyl-3-cyanobenzoate

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | ~165 |

| Aromatic-C | 125 - 140 |

| C-CN | ~135 |

| C-CH₂Br | ~140 |

| C≡N | ~115 |

| -OCH₃ | ~53 |

| -CH₂Br | ~30 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity

While 1D NMR provides information about the chemical environments of individual nuclei, 2D NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. For Methyl 4-bromomethyl-3-cyanobenzoate, COSY would be instrumental in confirming the connectivity of the aromatic protons, showing cross-peaks between adjacent protons on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton signals of the bromomethyl and methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool that shows correlations between protons and carbons that are two or three bonds away. This would be invaluable in piecing together the entire structure of Methyl 4-bromomethyl-3-cyanobenzoate. For instance, it could show correlations from the methyl ester protons to the ester carbonyl carbon and the adjacent aromatic carbon, confirming the placement of the ester group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule. For Methyl 4-bromomethyl-3-cyanobenzoate (C₁₀H₈BrNO₂), HRMS would be able to distinguish its exact mass from that of other molecules with the same nominal mass but different elemental formulas, thus confirming its molecular formula.

Isotopic Pattern Analysis for Bromine Identification

A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. libretexts.orgdocbrown.info This results in the molecular ion peak (M⁺) appearing as a pair of peaks of almost equal intensity, separated by two mass units (the M and M+2 peaks). ucalgary.ca This distinctive isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule and would be a critical piece of evidence in the characterization of Methyl 4-bromomethyl-3-cyanobenzoate. libretexts.orgdocbrown.infoucalgary.ca

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb radiation at characteristic frequencies, providing a unique "fingerprint" of the molecule.

For Methyl 4-bromomethyl-3-cyanobenzoate, the IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups. While a specific experimental spectrum for this exact compound is not publicly available, the expected peaks can be predicted based on established correlation tables.

A hypothetical IR data table for Methyl 4-bromomethyl-3-cyanobenzoate is presented below, detailing the expected vibrational modes and their corresponding wavenumber ranges.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Cyano (C≡N) | Stretching | 2240 - 2220 |

| Ester Carbonyl (C=O) | Stretching | 1730 - 1715 |

| Aromatic Ring (C=C) | Stretching | 1600 - 1450 |

| Ester (C-O) | Stretching | 1300 - 1150 |

| Bromomethyl (C-Br) | Stretching | 700 - 500 |

| Aromatic C-H | Bending (out-of-plane) | 900 - 675 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

The presence of a sharp, strong band in the 2240-2220 cm⁻¹ region would be indicative of the nitrile (cyano) group. The ester functional group would be identified by a strong absorption in the 1730-1715 cm⁻¹ range due to the carbonyl (C=O) stretch, and another in the 1300-1150 cm⁻¹ region corresponding to the C-O stretching vibration. The aromatic nature of the benzene ring would be confirmed by C=C stretching vibrations between 1600-1450 cm⁻¹. The bromomethyl group is expected to show a C-Br stretching absorption in the lower frequency "fingerprint" region, typically between 700 and 500 cm⁻¹.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for determining the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula.

The molecular formula for Methyl 4-bromomethyl-3-cyanobenzoate is C₁₀H₈BrNO₂. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements (C, H, Br, N, O).

The following table summarizes the theoretical elemental composition of Methyl 4-bromomethyl-3-cyanobenzoate.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 47.27 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 3.18 |

| Bromine | Br | 79.90 | 1 | 79.90 | 31.45 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.52 |

| Oxygen | O | 16.00 | 2 | 32.00 | 12.59 |

| Total | 254.09 | 100.00 |

Experimental values obtained from elemental analysis that closely match these theoretical percentages would provide strong evidence for the proposed molecular formula and the purity of the sample.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a definitive elucidation of the molecular structure in the solid state.

While no crystal structure determination for Methyl 4-bromomethyl-3-cyanobenzoate has been reported in the crystallographic literature, the study of closely related compounds can provide insight into the potential solid-state packing and intermolecular interactions. For instance, the crystal structure of "Methyl 3,5-dibromo-4-cyanobenzoate" has been determined. researchgate.netumn.edu In this related structure, the molecules are observed to form dimers through C≡N⋯Br interactions, a common packing feature in this class of compounds. researchgate.netumn.edu The crystal packing is further influenced by contacts between the carbonyl oxygen atom and a bromine atom. researchgate.netumn.edu

Should single crystals of Methyl 4-bromomethyl-3-cyanobenzoate be obtained, X-ray diffraction analysis would yield precise data on its unit cell dimensions, space group, and the exact coordinates of each atom in the molecule. This would allow for the unambiguous confirmation of its constitution and stereochemistry, as well as a detailed understanding of how the molecules arrange themselves in the solid state, which is governed by a balance of steric and electronic factors, including potential hydrogen bonding and halogen bonding interactions.

The table below presents hypothetical crystallographic data that could be obtained for Methyl 4-bromomethyl-3-cyanobenzoate, illustrating the type of information generated from an X-ray crystallographic experiment.

| Parameter | Description | Hypothetical Value |

| Crystal System | The crystal system to which the unit cell belongs. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension. | 8.5 |

| b (Å) | Unit cell dimension. | 12.2 |

| c (Å) | Unit cell dimension. | 9.8 |

| α (°) | Unit cell angle. | 90 |

| β (°) | Unit cell angle. | 105 |

| γ (°) | Unit cell angle. | 90 |

| Volume (ų) | The volume of the unit cell. | 980 |

| Z | The number of molecules per unit cell. | 4 |

This detailed structural information is invaluable for understanding the physicochemical properties of the compound and for rational drug design and materials science applications.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For Methyl 4-bromomethyl-3-cyanobenzoate, these calculations can elucidate its electronic structure, providing a basis for predicting its chemical reactivity.

By solving approximations of the Schrödinger equation for the molecule, key electronic parameters can be determined. These include the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions.

Furthermore, these calculations can map the electrostatic potential (ESP) surface of the molecule. This surface reveals the distribution of charge, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For Methyl 4-bromomethyl-3-cyanobenzoate, the electronegative oxygen and nitrogen atoms of the ester and cyano groups, respectively, would be expected to be regions of negative potential. In contrast, the carbon atom of the bromomethyl group is a key electrophilic site, susceptible to nucleophilic attack. This is due to the high electronegativity of the bromine atom, which polarizes the C-Br bond.

Table 1: Predicted Electronic Properties of Methyl 4-bromomethyl-3-cyanobenzoate (Note: The following data is illustrative and represents typical values obtained from DFT calculations for similar aromatic compounds.)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy empty orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | A significant dipole moment indicates an asymmetric distribution of charge, influencing solubility and intermolecular interactions. |

| Mulliken Charge on C (of CH2Br) | +0.15 | A positive charge on this carbon atom confirms its electrophilic character, making it a primary site for nucleophilic substitution reactions. |

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into how Methyl 4-bromomethyl-3-cyanobenzoate might interact with other molecules, such as solvents or biological macromolecules.

In a typical MD simulation, the forces between individual atoms are calculated using a force field, and Newton's laws of motion are applied to predict their subsequent positions and velocities. This allows for the observation of dynamic processes like conformational changes, binding events, and diffusion.

For instance, an MD simulation could be set up to study the behavior of Methyl 4-bromomethyl-3-cyanobenzoate in a solvent like water or dimethyl sulfoxide. The simulation would reveal how solvent molecules arrange themselves around the solute, providing information about solvation energies and the stability of the compound in different environments. This is crucial for understanding its solubility and behavior in solution, which is pertinent for its use in synthesis.

Another important application would be to simulate the interaction of Methyl 4-bromomethyl-3-cyanobenzoate with a biological target, such as an enzyme's active site. If the compound is being investigated as a potential covalent inhibitor, MD simulations could model the process of the molecule approaching and binding to the target protein. The simulations could reveal the preferred binding orientation, the stability of the resulting complex, and the conformational changes that occur in both the ligand and the protein upon binding.

Table 2: Illustrative Molecular Dynamics Simulation Setup

| Parameter | Value/Description | Purpose |

|---|---|---|

| System | One molecule of Methyl 4-bromomethyl-3-cyanobenzoate in a box of 1000 water molecules | To simulate the behavior of the compound in an aqueous environment. |

| Force Field | AMBER or CHARMM | A set of parameters used to describe the potential energy of the system. |

| Simulation Time | 100 nanoseconds | The duration of the simulation, chosen to be long enough to observe relevant molecular motions. |

| Temperature | 298 K (25 °C) | Standard room temperature to mimic laboratory conditions. |

From such a simulation, one could analyze trajectories to understand the stability of the compound's conformation and its interactions with surrounding water molecules, such as the formation of hydrogen bonds.

Structure-Property Relationship Modeling (e.g., Reactivity, Selectivity)

Structure-property relationship modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the chemical structure of a compound with its physical, chemical, or biological properties. For a compound like Methyl 4-bromomethyl-3-cyanobenzoate, this approach can be used to predict the properties of related, yet unsynthesized, derivatives. tcichemicals.com

In a hypothetical QSAR study, a series of derivatives of Methyl 4-bromomethyl-3-cyanobenzoate could be designed by systematically modifying its structure, for example, by changing the substituents on the aromatic ring. For each derivative, a set of molecular descriptors would be calculated. These descriptors are numerical values that quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties.

These descriptors would then be used to build a mathematical model that correlates them with a specific property of interest, such as reactivity in a particular chemical reaction or inhibitory activity against a biological target. Once a statistically robust model is developed, it can be used to predict the property for new, untested derivatives, thereby guiding the synthesis of compounds with desired characteristics.

For example, a QSAR model could be developed to predict the rate of a nucleophilic substitution reaction at the bromomethyl group for a series of derivatives. The model might reveal that electron-withdrawing substituents on the ring increase the reaction rate by further polarizing the C-Br bond.

Table 3: Example of Molecular Descriptors for a Hypothetical QSAR Study

| Descriptor | Description | Potential Influence on Reactivity |

|---|---|---|

| LogP | A measure of the molecule's hydrophobicity. | Can influence solubility in different reaction media and partitioning into biological membranes. |

| Molar Refractivity | Related to the molecule's volume and polarizability. | Can affect how the molecule interacts with its environment and its ability to bind to a target. |

| Hammett Constant (σ) | Quantifies the electron-donating or electron-withdrawing effect of substituents on the aromatic ring. | Directly influences the electronic properties of the reaction center and thus the reaction rate. |

Mechanistic Pathway Elucidation through Computational Approaches

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. sigmaaldrich.comnih.gov By mapping the potential energy surface of a reaction, it is possible to identify the most likely pathway from reactants to products, including any transition states and intermediates.

For Methyl 4-bromomethyl-3-cyanobenzoate, a primary reaction of interest is the nucleophilic substitution at the benzylic carbon of the bromomethyl group. Computational methods can be used to investigate the mechanism of this reaction with various nucleophiles. For example, it could be determined whether the reaction proceeds through a concerted SN2 mechanism or a stepwise SN1 mechanism involving a carbocation intermediate.